molecular formula C27H25N3O3 B2702574 8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline CAS No. 866811-06-5

8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline

カタログ番号: B2702574
CAS番号: 866811-06-5
分子量: 439.515
InChIキー: NBTBNZJDPOQSCM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C27H25N3O3 and its molecular weight is 439.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

8-Ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline class, characterized by a complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its promising biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound features multiple substituents that enhance its biological activity:

  • Ethoxy group : Increases lipophilicity.
  • Methoxyphenyl groups : Contribute to the compound's interaction with biological targets.

The molecular weight is approximately 400.45 g/mol, with a moderate XLogP value indicating good membrane permeability.

Anticancer Activity

Research has indicated that pyrazoloquinoline derivatives exhibit significant anticancer effects. A study evaluated the in vitro cytotoxicity of various derivatives against several cancer cell lines, including:

Cell LineIC50 (μM)Reference
HL-6015.2
B16F1012.8
Neuro 2a10.5

The compound demonstrated potent growth inhibition and induced apoptosis in these cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were assessed through its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The results indicated significant inhibition comparable to established anti-inflammatory drugs:

CompoundNO Inhibition (%)Reference
Test Compound75
Positive Control80

Mechanistic studies revealed that the compound inhibits inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, which are critical mediators in inflammatory processes.

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus0.25
Escherichia coli0.50
Pseudomonas aeruginosa0.75

These findings suggest that the compound possesses significant antibacterial activity, particularly against gram-positive bacteria.

Case Studies and Research Findings

  • Cytotoxicity Studies : A systematic study on the cytotoxic effects of pyrazoloquinolines highlighted the structure-activity relationship (SAR), demonstrating that modifications in substituents can enhance anticancer potency while minimizing toxicity to normal cells .
  • In Vivo Studies : Preclinical trials have shown promising results in animal models for both anti-inflammatory and anticancer activities, providing a basis for further clinical investigations .
  • Mechanistic Insights : Advanced mechanistic studies utilizing molecular docking simulations have elucidated potential binding sites on target proteins, enhancing our understanding of how this compound exerts its biological effects .

科学的研究の応用

Chemical Structure and Synthesis

The compound features a pyrazole ring fused to a quinoline structure, characterized by multiple substituents: an ethoxy group, methoxyphenyl groups, and a methyl group on the phenyl ring. The synthesis of this compound can be achieved through several methods, optimized for high yields and purity. These methods include:

  • Condensation Reactions : Utilizing available precursors to form the pyrazoloquinoline structure.
  • Substitution Reactions : Modifying existing compounds to introduce desired functional groups.

Biological Activities

Research indicates that derivatives of pyrazoloquinoline exhibit significant biological activities, including:

  • Antimicrobial Properties : Compounds similar to 8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline have demonstrated effectiveness against various pathogens. For example, studies have shown that related pyrazole derivatives possess minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Potential : Some pyrazoloquinoline derivatives have been investigated for their cytotoxic effects on cancer cell lines, showing promise as potential therapeutic agents .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial activities of pyrazolo derivatives, including those similar to this compound. The results indicated substantial activity against common bacterial strains, suggesting potential for development into therapeutic agents .
  • Cytotoxicity Assessment : Research involving the cytotoxic effects of various pyrazolo compounds revealed that certain derivatives exhibited significant cytotoxicity against cancer cell lines. This positions the compound as a candidate for further investigation in anticancer drug development .

特性

IUPAC Name

8-ethoxy-3-(4-methoxyphenyl)-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-4-33-22-13-14-25-23(15-22)27-24(17-30(25)16-18-5-9-20(31-2)10-6-18)26(28-29-27)19-7-11-21(32-3)12-8-19/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTBNZJDPOQSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)OC)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。